molecular formula C13H13N3 B12877951 4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-11-2

4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B12877951
CAS No.: 87388-11-2
M. Wt: 211.26 g/mol
InChI Key: QZKUCJZXMBKZPB-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with a dimethylaminophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable pyrrole derivative under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the pyrrole derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyl-1-methylpyridinium iodide
  • 4-(Dimethylamino)phenyl-1-phenacylpyridinium bromide
  • 4-(Dimethylamino)phenyl-1-dimethylcarbamoylpyridinium chloride

Uniqueness

4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

87388-11-2

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C13H13N3/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,8-9,15H,1-2H3

InChI Key

QZKUCJZXMBKZPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CNC=C2C#N

Origin of Product

United States

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